2,6-Dimethylhepta-1,5-dien-3-yl acetate
Overview
Description
2,6-Dimethylhepta-1,5-dien-3-yl acetate is a chemical compound with the molecular formula C11H18O2 . It has an average mass of 182.259 Da and a monoisotopic mass of 182.130676 Da . It is also known by other names such as 1-isopropenyl-4-methyl-3-pentenyl acetate and 2,6-dimethyl-1,5-heptadien-3-ol acetate .
Synthesis Analysis
The synthesis of this compound involves the acetylation of the carbinol formed, which results in the acetate of (±)-2,6-dimethylhepta-1,5-diene-3-ol . This compound is the racemic form of the sex pheromone of the Comstock mealybug .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H18O2 . It has an average mass of 182.259 Da and a monoisotopic mass of 182.130676 Da .Chemical Reactions Analysis
The production of this compound involves a rearrangement reaction in the presence of a base . This reaction involves subjecting 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether to obtain 2,6-dimethyl-1,5-heptadien-3-ol . The 2,6-dimethyl-1,5-heptadien-3-ol is then acetylated to obtain this compound .Physical and Chemical Properties Analysis
The compound this compound has a molecular weight of 182.26286000 and a formula of C11H18O2 . It is soluble in water, with a solubility of 21.03 mg/L at 25 °C .Scientific Research Applications
Pheromone Synthesis
2,6-Dimethylhepta-1,5-dien-3-yl acetate has been utilized in the synthesis of sex pheromones. Specifically, it has been used in creating the sex pheromone of the Comstock mealybug, Pseudococcus comstocki. The synthesis involved condensing isobutenyllithium with 3,4-epoxy-2-methylbut-1-ene and subsequent acetylation to form the pheromone, yielding a 46% overall yield (Ishchenko et al., 2004).
Chemical Synthesis Methods
Another application of this compound is in the preparation of phorone (2,6-dimethylhepta-2,5-dien-4-one). A method was developed using isobutene and carbon tetrachloride, involving a redox addition and further chemical treatments, to produce phorone, demonstrating the compound's significance in organic synthesis (Nakada et al., 1976).
Organic Reaction Studies
The compound has been studied in the context of organic reactions. Research includes the investigation of equilibria and kinetics of hydration and cyclisation of semiphorone in acidic media. This study used techniques like polarography, infrared, and nuclear magnetic resonance to propose reaction mechanisms and evaluate thermodynamic data, highlighting the compound's role in understanding complex organic reactions (Cabani & Ceccanti, 1966).
Enzymatic Hydrolysis Studies
Research has been conducted on the enzymatic hydrolysis of derivatives of this compound. This includes the synthesis of the C14 side chain of α-Tocopherol from a related compound, demonstrating the compound's utility in more complex biochemical processes (Ziarani et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,6-dimethylhepta-1,5-dien-3-yl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-7-11(9(3)4)13-10(5)12/h6,11H,3,7H2,1-2,4-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWASXXALUNZFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=C)C)OC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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